1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives, which are characterized by a triazine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 2,6-diisopropylaniline with triacetylmethane under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and requires an inert atmosphere, typically nitrogen or argon, to prevent oxidation . The reaction mixture is heated to a specific temperature, usually around 240°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and efficiency. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: A diamine used in the synthesis of coordination compounds.
2,6-Diisopropylaniline: An intermediate used in the production of various organic compounds.
Uniqueness
1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione is unique due to its triazine ring structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)11-7-6-8-12(10(3)4)13(11)19-15(21)17-14(20)18(5)16(19)22/h6-10H,1-5H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCHMDATBFWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)NC(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.